molecular formula C11H7BrN2O2S3 B3648610 N-1,3-benzothiazol-2-yl-5-bromo-2-thiophenesulfonamide

N-1,3-benzothiazol-2-yl-5-bromo-2-thiophenesulfonamide

Cat. No.: B3648610
M. Wt: 375.3 g/mol
InChI Key: UXUQIIMVLPUEBU-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-5-bromo-2-thiophenesulfonamide” is a compound that has been synthesized and evaluated for its antibacterial properties . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as a solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole moiety attached to a thiophene ring via an amide linkage . The electronic structure and delocalization in similar compounds have been studied using X-ray diffraction analysis and ab initio calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of 2-aminothiophenol with aryl aldehydes in various conditions . The reactions proceed without catalysts, tolerate a wide range of functionalities, and provide the desired products in good to excellent yields .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 170–172 °C and a density of 1.8±0.1 g/cm3 . It also has a molecular weight of 229.097 .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties and potential applications in medicinal chemistry. Additionally, its synthesis process could be optimized for higher yields and efficiency .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUQIIMVLPUEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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